molecular formula C12H16O2S B7815439 4-(n-Pentylthio)benzoic acid

4-(n-Pentylthio)benzoic acid

Cat. No.: B7815439
M. Wt: 224.32 g/mol
InChI Key: TXMKQVDIMOZGED-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)benzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid group and a pentylthio group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Pentylthio)benzoic acid typically involves the reaction of pentylthiol with benzene in the presence of a strong oxidizing agent. The reaction proceeds through the formation of a thioether intermediate, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process involving the controlled addition of reactants and precise temperature regulation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Pentylthio)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Produces benzoic acid derivatives.

  • Reduction: Yields alcohols or other reduced forms.

  • Substitution: Results in the formation of various substituted benzene derivatives.

Scientific Research Applications

4-(n-Pentylthio)benzoic acid is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(n-Pentylthio)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

4-(n-Pentylthio)benzoic acid is compared to other similar compounds, such as 4-(n-Butylthio)benzoic acid and 4-(n-Hexylthio)benzoic acid. These compounds share structural similarities but differ in the length of the alkyl chain, which can influence their chemical properties and biological activities.

List of Similar Compounds

  • 4-(n-Butylthio)benzoic acid

  • 4-(n-Hexylthio)benzoic acid

  • 4-(n-Propylthio)benzoic acid

  • 4-(n-Heptylthio)benzoic acid

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

4-pentylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMKQVDIMOZGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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